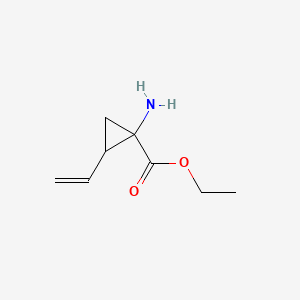

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Descripción general

Descripción

Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features, including a cyclopropane ring and a vinyl group, which contribute to its reactivity and potential applications. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, especially those targeting viral infections such as hepatitis C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure high enantioselectivity. One common method involves the desymmetrization of a malonate diester derivative using engineered esterase from Bacillus subtilis . This process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then further processed to obtain the desired compound .

Another advanced method involves the alkylation and cyclization of a newly designed axially chiral nickel (II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis on a larger scale .

Industrial Production Methods

For industrial-scale production, the enzymatic desymmetrization method is preferred due to its efficiency and scalability. The use of engineered esterase allows for high enantioselectivity and the production of the compound in large quantities . This method has been optimized to achieve high enantiopurity and yield, making it a viable option for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated cyclopropane derivatives.

Substitution: Various substituted amino and ester derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Ethyl 1-amino-2-vinylcyclopropanecarboxylate has been identified as a precursor in the development of antiviral agents, particularly targeting the hepatitis C virus (HCV). Research indicates that derivatives of this compound can inhibit the HCV NS3 protease, an essential enzyme for viral replication.

Case Study : A study published in the Journal of Organic Chemistry synthesized various analogs derived from this compound, demonstrating enhanced potency against HCV replication through structural modifications.

Neuroprotective Effects

Compounds derived from this compound have shown potential neuroprotective properties. These compounds may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study : Research on cyclopropane derivatives indicated improvements in cognitive function and neuronal protection in animal models of Alzheimer’s disease.

Building Block for Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex cyclic structures. Its unique cyclopropane framework allows for diverse chemical modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as viral proteases. The compound’s structure allows it to inhibit the activity of these enzymes, thereby preventing the replication of viruses like hepatitis C . The cyclopropane ring and vinyl group play crucial roles in its binding affinity and inhibitory activity .

Comparación Con Compuestos Similares

Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be compared with other similar compounds, such as:

1-amino-2-vinylcyclopropanecarboxylic acid: This compound lacks the ethyl ester group, which can affect its reactivity and solubility.

1-amino-2-vinylcyclopropanecarboxamide: The amide group provides different hydrogen-bonding capabilities compared to the ester group.

1-amino-2-vinylcyclopropanecarboxylate methyl ester: The methyl ester variant has different steric and electronic properties compared to the ethyl ester.

Actividad Biológica

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV). This article delves into the biological activity of VCPA, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

VCPA is characterized by its unique structural features, including a cyclopropane ring and a vinyl group. These structural elements contribute to its reactivity and biological activity. The compound is synthesized through enzymatic desymmetrization of malonate diester derivatives, which enhances its enantiomeric purity and bioactivity .

VCPA functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The mechanism of action involves:

- Binding to Viral Proteases : VCPA binds to the active site of HCV NS3 protease, inhibiting its activity and preventing viral replication .

- Influence on Cellular Processes : The compound affects various cellular signaling pathways and gene expressions associated with viral infections, enhancing the efficacy of antiviral therapies .

The biochemical properties of VCPA are crucial for its function:

- Enzymatic Interactions : VCPA interacts with enzymes such as esterase from Bacillus subtilis, facilitating the production of enantiomerically pure compounds through desymmetrization processes .

- Pharmacokinetics : The synthesis process yields a compound with favorable bioavailability, suggesting potential for effective systemic delivery in therapeutic applications.

Research Findings

Recent studies have highlighted the efficacy of VCPA in antiviral applications:

- Antiviral Activity : Research indicates that VCPA is integral to the development of drugs that have shown significant antiviral activity against HCV. For instance, compounds derived from VCPA have been demonstrated to effectively inhibit HCV replication in vitro .

- Synthesis Optimization : Advances in enzymatic methods for synthesizing VCPA have led to improved yields and enantioselectivity, making it a more viable candidate for pharmaceutical development. A notable study achieved over 98% enantiomeric excess (e.e.) using engineered esterases .

Case Studies

Several case studies illustrate the impact of VCPA in drug development:

- Telaprevir Development :

- Enzymatic Resolution Studies :

Comparative Analysis

To understand the uniqueness and advantages of VCPA, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 1-amino-2-cyclopropanecarboxylate | Lacks vinyl group | Less reactive; limited antiviral activity |

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Similar structure; different stereochemistry | Potentially effective but less studied |

VCPA stands out due to its specific stereochemistry and dual functional groups (amino and vinyl), which enhance its binding affinity to target enzymes involved in viral replication .

Propiedades

IUPAC Name |

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXCTLFPNBZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622324 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787548-29-2 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in organic synthesis?

A1: this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropane ring with amino and vinyl substituents, makes it a versatile building block for pharmaceuticals and other complex molecules. The research paper highlights a novel approach to synthesizing this compound with high enantiomeric purity, which is crucial for controlling the biological activity of the final product. []

Q2: How does the research paper advance the synthesis of this compound?

A2: The research focuses on an asymmetric synthesis strategy using an engineered esterase enzyme from Bacillus subtilis. [] This enzymatic desymmetrization approach offers several advantages over traditional chemical methods:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.